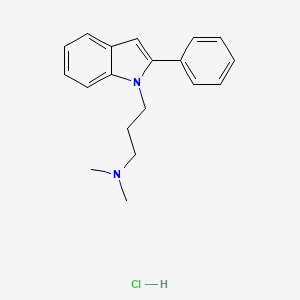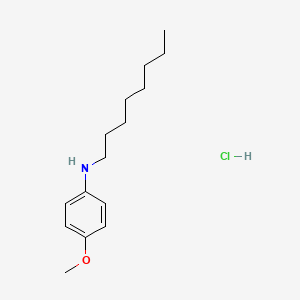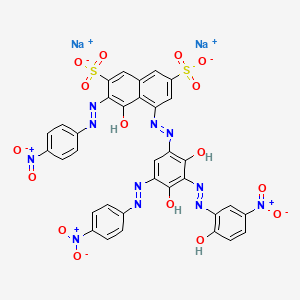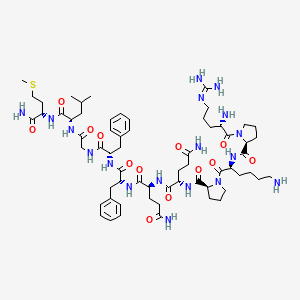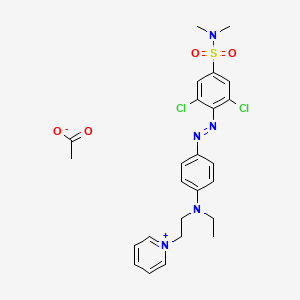
(s)-Butyl-lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Butyl-lactate, also known as (S)-2-Hydroxybutanoic acid butyl ester, is an organic compound belonging to the class of esters. It is derived from butanol and lactic acid. This compound is known for its pleasant fruity odor and is commonly used as a flavoring agent and solvent in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-Butyl-lactate can be synthesized through the esterification of (S)-lactic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reaction mixture is continuously fed into a reactor where it undergoes esterification. The product is then separated and purified through distillation. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Butyl-lactate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (S)-lactic acid and butanol.
Oxidation: It can be oxidized to produce butyric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to butanol and other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: (S)-Lactic acid and butanol.
Oxidation: Butyric acid and other carboxylic acids.
Reduction: Butanol and other alcohols.
Applications De Recherche Scientifique
(S)-Butyl-lactate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a chiral building block for the synthesis of other compounds.
Biology: Employed in the study of metabolic pathways involving lactic acid and its derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a bio-compatible solvent.
Industry: Utilized in the production of biodegradable plastics, flavorings, and fragrances.
Mécanisme D'action
The mechanism of action of (S)-Butyl-lactate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: In biological systems, this compound can be hydrolyzed by esterases to produce (S)-lactic acid and butanol, which are further metabolized.
Solvent Properties: Its solvent properties facilitate the dissolution and transport of hydrophobic compounds in various applications.
Comparaison Avec Des Composés Similaires
®-Butyl-lactate: The enantiomer of (S)-Butyl-lactate with similar properties but different optical activity.
Ethyl-lactate: Another ester of lactic acid with ethanol, used as a solvent and in biodegradable plastics.
Methyl-lactate: An ester of lactic acid with methanol, used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions in chiral environments. Its pleasant odor and solvent properties make it particularly valuable in the flavor and fragrance industry.
Propriétés
Numéro CAS |
70954-69-7 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/t7-/m0/s1 |
Clé InChI |
HNQAXDPWMQIKEE-ZETCQYMHSA-N |
SMILES isomérique |
CCCC[C@@](C)(C(=O)O)O |
SMILES canonique |
CCCCC(C)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)


![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)

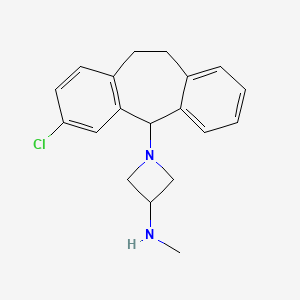
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
